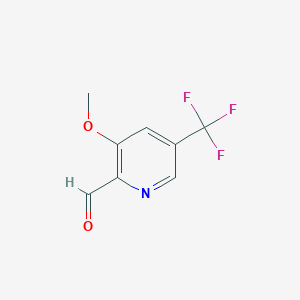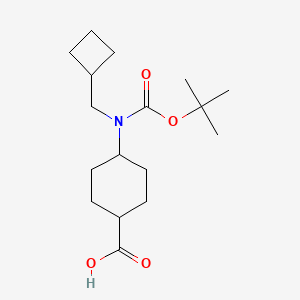
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is a peptide compound composed of five amino acids: arginine, threonine, and lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
化学反応の分析
Types of Reactions
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of oxidized arginine residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, initiating signaling cascades that regulate various cellular processes. For example, arginine residues can serve as precursors for nitric oxide (NO) production, which plays a crucial role in vasodilation and immune response.
類似化合物との比較
Similar Compounds
- L-Arginyl-L-lysyl-L-threonyl-L-arginyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-leucyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-alanine
Uniqueness
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, while the threonine and lysine residues contribute to its structural stability and functional versatility.
特性
CAS番号 |
647375-80-2 |
|---|---|
分子式 |
C28H57N15O7 |
分子量 |
715.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H57N15O7/c1-15(44)20(24(48)41-17(9-5-13-38-27(33)34)22(46)42-19(25(49)50)8-2-3-11-29)43-23(47)18(10-6-14-39-28(35)36)40-21(45)16(30)7-4-12-37-26(31)32/h15-20,44H,2-14,29-30H2,1H3,(H,40,45)(H,41,48)(H,42,46)(H,43,47)(H,49,50)(H4,31,32,37)(H4,33,34,38)(H4,35,36,39)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChIキー |
LQBJZRNRIRUVBD-HLXURNFRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)
![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)






![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)





